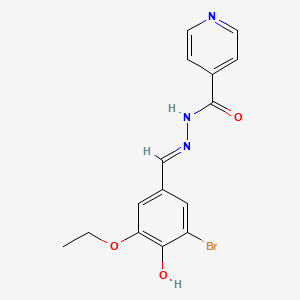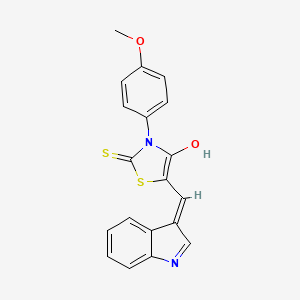
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes such as pain, mood, and appetite. Inhibition of FAAH can increase the levels of endocannabinoids, leading to potential therapeutic effects. A-836,339 has been extensively studied for its potential applications in scientific research.
作用機序
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, this compound can increase the levels of endocannabinoids, leading to potential therapeutic effects. Endocannabinoids act on cannabinoid receptors, which are located throughout the body and are involved in regulating various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of endocannabinoids in various tissues, including the brain, spinal cord, and peripheral tissues. This increase in endocannabinoids can lead to various physiological effects, such as pain reduction, anti-inflammatory effects, and modulation of mood and anxiety.
実験室実験の利点と制限
One advantage of using N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide in lab experiments is its specificity for FAAH inhibition. This compound has been shown to be highly selective for FAAH and does not affect other enzymes or receptors. This specificity allows for more precise studies of the role of endocannabinoids in various physiological processes.
One limitation of using this compound in lab experiments is its potential for off-target effects. Although this compound is highly selective for FAAH, there is still a possibility that it may interact with other enzymes or receptors, leading to unintended effects. Careful dose-response studies and control experiments are necessary to minimize these potential off-target effects.
将来の方向性
There are several future directions for research on N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide. One area of research is the development of more potent and selective FAAH inhibitors. This compound has shown promising results in animal models, but its efficacy and safety in humans are still unknown. Developing more potent and selective FAAH inhibitors may lead to more effective treatments for pain, anxiety, and other conditions.
Another area of research is the role of endocannabinoids in various physiological processes. Endocannabinoids have been shown to play a role in pain, mood, appetite, and other processes, but their exact mechanisms of action are still not fully understood. Studying the effects of FAAH inhibitors like this compound on endocannabinoid signaling may provide new insights into these processes.
Conclusion
This compound is a synthetic compound that belongs to the class of FAAH inhibitors. It has been extensively studied for its potential applications in scientific research, particularly in the areas of pain management and anxiety and depression. This compound works by inhibiting FAAH, which can increase the levels of endocannabinoids and lead to potential therapeutic effects. Although this compound has shown promising results in animal models, further research is needed to determine its efficacy and safety in humans. Developing more potent and selective FAAH inhibitors and studying the role of endocannabinoids in various physiological processes are important future directions for research on this compound.
合成法
The synthesis of N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide involves several steps, starting from the reaction of 5-bromo-2-furoic acid with N-ethyl-N-(1-methylbutyl)amine to form the corresponding amide. This amide is then reacted with lithium diisopropylamide and tert-butyl acetylene to form the alkyne intermediate. The alkyne intermediate is then reacted with lithium hydroxide and 3-chloro-3-methyl-1-butyne to form the final product, this compound.
科学的研究の応用
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has been studied for its potential applications in various areas of scientific research. One of the main areas of research is pain management. Studies have shown that inhibition of FAAH can increase the levels of endocannabinoids, which can reduce pain and inflammation. This compound has been shown to be effective in reducing pain in animal models of various types of pain, including neuropathic pain and inflammatory pain.
Another area of research is anxiety and depression. Endocannabinoids have been shown to play a role in regulating mood and anxiety. Inhibition of FAAH can increase the levels of endocannabinoids, which can have anxiolytic and antidepressant effects. This compound has been shown to be effective in reducing anxiety and depression-like behaviors in animal models.
特性
IUPAC Name |
N-ethyl-5-(3-hydroxy-3-methylbut-1-ynyl)-N-pentan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-6-8-13(3)18(7-2)16(19)15-10-9-14(21-15)11-12-17(4,5)20/h9-10,13,20H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUFUOUJRXCFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N(CC)C(=O)C1=CC=C(O1)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)
![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)

![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131085.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)

![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)

![7-(2-furylmethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6131146.png)
![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)
